molecular formula C8H11BrN2O2 B13676821 Ethyl 1-amino-4-bromo-3-methyl-1H-pyrrole-2-carboxylate

Ethyl 1-amino-4-bromo-3-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B13676821
M. Wt: 247.09 g/mol
InChI Key: BCJRAQQMTYRYEB-UHFFFAOYSA-N
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Description

Ethyl 1-amino-4-bromo-3-methyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound It features a pyrrole ring substituted with an amino group, a bromine atom, a methyl group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-amino-4-bromo-3-methyl-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of a pyrrole derivative followed by the introduction of an amino group and esterification. The reaction conditions often require the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would be optimized for large-scale production, focusing on cost-efficiency and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-amino-4-bromo-3-methyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine.

    Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Formation of azido, thiocyanato, or other substituted derivatives.

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of primary amines.

    Hydrolysis: Formation of carboxylic acids.

Scientific Research Applications

Ethyl 1-amino-4-bromo-3-methyl-1H-pyrrole-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: It is used in the development of organic semiconductors and conductive polymers.

    Biological Studies: The compound is employed in the study of enzyme inhibitors and receptor binding assays.

    Industrial Chemistry: It is utilized in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 1-amino-4-bromo-3-methyl-1H-pyrrole-2-carboxylate depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The molecular targets could include neurotransmitter receptors or enzymes involved in metabolic pathways. The compound’s effects are mediated through interactions with specific proteins, altering their activity and leading to the desired therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-amino-3-methyl-1H-pyrrole-2-carboxylate: Lacks the bromine atom, leading to different reactivity and applications.

    Ethyl 1-amino-4-chloro-3-methyl-1H-pyrrole-2-carboxylate: Similar structure but with chlorine instead of bromine, affecting its chemical properties.

    Methyl 1-amino-4-bromo-3-methyl-1H-pyrrole-2-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.

Uniqueness

This compound is unique due to the presence of the bromine atom, which can participate in specific substitution reactions, and the ethyl ester group, which influences its solubility and reactivity. These features make it a versatile compound for various synthetic and research applications.

Properties

Molecular Formula

C8H11BrN2O2

Molecular Weight

247.09 g/mol

IUPAC Name

ethyl 1-amino-4-bromo-3-methylpyrrole-2-carboxylate

InChI

InChI=1S/C8H11BrN2O2/c1-3-13-8(12)7-5(2)6(9)4-11(7)10/h4H,3,10H2,1-2H3

InChI Key

BCJRAQQMTYRYEB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CN1N)Br)C

Origin of Product

United States

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